N-Heptanoyl-DL-homoserine lactone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

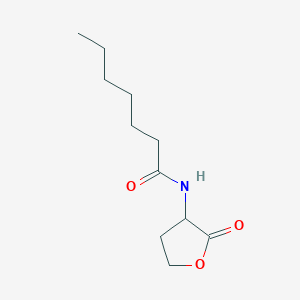

N-(2-oxooxolan-3-yl)heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 |

Source

|

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-26-0 |

Source

|

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of N-Heptanoyl-DL-homoserine Lactone in Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that orchestrates collective behaviors. While less ubiquitous than its even-chained counterparts, C7-HSL plays a significant role in regulating various phenotypes, including virulence, biofilm formation, and swarming motility in specific bacterial species. This technical guide provides a comprehensive overview of the role of C7-HSL in quorum sensing, detailing the associated signaling pathways, summarizing available quantitative data, and providing in-depth experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating bacterial communication and developing novel anti-infective strategies targeting quorum sensing.

Introduction to N-Acyl-Homoserine Lactone-Mediated Quorum Sensing

Quorum sensing is a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by the production and detection of small, diffusible signal molecules, most notably N-acyl-homoserine lactones (AHLs).

The canonical AHL-based quorum sensing system, often referred to as the LuxI/LuxR-type system, consists of two key protein components:

-

LuxI-type Synthase: An enzyme that synthesizes a specific AHL molecule. The acyl chain length and modification of the AHL are determined by the specificity of the LuxI homolog.

-

LuxR-type Receptor: An intracellular transcriptional regulator that binds to its cognate AHL.

At low cell densities, the concentration of AHLs in the environment is negligible. As the bacterial population grows, the concentration of secreted AHLs increases. Upon reaching a threshold concentration, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression leads to a variety of phenotypic changes that are beneficial for the bacterial community, such as biofilm formation, virulence factor production, bioluminescence, and antibiotic resistance.

The C7-HSL Quorum Sensing System

While AHLs with even-numbered acyl chains (e.g., C6-HSL, C8-HSL) are more commonly studied, this compound (C7-HSL), an odd-chained AHL, has been identified as a functional signaling molecule in several bacterial contexts.

Bacterial Species Utilizing C7-HSL

Current research has identified or implicated the production and/or response to C7-HSL in the following bacterial species:

-

Nitrobacter winogradskyi : The AHL synthase NwiI from this nitrifying bacterium has been shown to produce C7-HSL, along with other AHLs, when heterologously expressed in Escherichia coli[1].

-

Rhizobial and Endophytic Bacteria : Studies have demonstrated the production of C7-HSL by various bacteria that associate with plants, where it can influence plant growth-promoting traits[2].

-

Klebsiella pneumoniae : An isolate from the human tongue surface was enriched in the presence of C7-HSL, suggesting a potential role for this molecule in the oral microbiome[3].

It is important to note that the specific LuxI/LuxR-type systems dedicated to C7-HSL synthesis and detection in many of these native producers are still under active investigation.

Signaling Pathway

The C7-HSL signaling pathway follows the general LuxI/LuxR paradigm. A LuxI-type synthase synthesizes C7-HSL, which then accumulates in the extracellular environment. Upon reaching a threshold concentration, it binds to a cognate LuxR-type receptor, leading to the modulation of target gene expression.

Caption: A generalized signaling pathway for C7-HSL-mediated quorum sensing.

Regulated Phenotypes

The activation of C7-HSL quorum sensing systems has been linked to the regulation of several important bacterial behaviors:

-

Biofilm Formation : Quorum sensing is a key regulator of biofilm development, a process where bacteria adhere to surfaces and encase themselves in a protective extracellular matrix. C7-HSL has been implicated in modulating biofilm formation in relevant bacterial species[2].

-

Swarming Motility : This is a coordinated, multicellular movement of bacteria across a surface. C7-HSL is one of the AHLs that can influence this behavior[2].

-

Virulence Factor Production : In pathogenic bacteria, quorum sensing often controls the expression of toxins, proteases, and other factors that contribute to disease.

-

Plant Growth Promotion : In rhizobial and endophytic bacteria, C7-HSL can regulate traits that are beneficial to their plant hosts[2].

Quantitative Data

Quantitative data on the specific interactions and effects of C7-HSL are still emerging. The following table summarizes the available information. It is important to note that much of the quantitative understanding of AHL-receptor interactions comes from studies of more common AHLs, and specific data for C7-HSL is limited.

| Parameter | Organism/System | Value/Observation | Reference |

| Production | Nitrobacter winogradskyi (NwiI expressed in E. coli) | C7-HSL detected via LC-MS | [1] |

| Concentration | Human Dental Plaque (in vitro) | Detected, with concentrations of other AHLs in the nM range. | [4] |

| Biological Activity | Vibrio fischeri (LuxR) | Acts as an antagonist to the native 3-oxo-C6-HSL. | Inferred from studies on related AHLs. |

| Gene Expression | General | C7-HSL can influence the expression of genes related to motility and biofilm formation. | [2] |

Note: Specific binding affinities (Kd), effective concentrations (EC50), and gene expression fold-changes for C7-HSL are not widely reported in the literature to date.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of C7-HSL-mediated quorum sensing.

Synthesis of this compound (C7-HSL)

Chemical synthesis is often required to obtain pure C7-HSL for experimental use. A common method is the acylation of DL-homoserine lactone.

Materials:

-

DL-Homoserine lactone hydrobromide

-

Heptanoyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

-

Dissolve DL-Homoserine lactone hydrobromide in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine dropwise to the solution to neutralize the hydrobromide salt and deprotonate the amine.

-

Slowly add heptanoyl chloride to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Confirm the identity and purity of the synthesized C7-HSL using NMR and mass spectrometry.

Caption: A workflow diagram for the chemical synthesis of C7-HSL.

Violacein (B1683560) Production Assay in Chromobacterium violaceum

Chromobacterium violaceum is a commonly used reporter strain for detecting short-chain AHLs. The production of the purple pigment violacein is under the control of a LuxI/LuxR-type quorum sensing system. A mutant strain, CV026, is unable to produce its own AHLs but will produce violacein in the presence of exogenous short-chain AHLs.

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) broth and agar

-

Synthetic C7-HSL

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of C. violaceum CV026 in LB broth.

-

Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.

-

In a 96-well plate, add a serial dilution of C7-HSL. Include a negative control (no C7-HSL) and a positive control (a known inducer like C6-HSL).

-

Add the diluted CV026 culture to each well.

-

Incubate the plate at 30°C for 24-48 hours with shaking.

-

Quantify violacein production by measuring the absorbance at 585 nm. To do this, lyse the cells (e.g., with DMSO or by sonication) to release the pigment and centrifuge to pellet cell debris before measuring the absorbance of the supernatant.

Biofilm Formation Assay

This assay quantifies the ability of bacteria to form biofilms in response to C7-HSL.

Materials:

-

Bacterial strain of interest (e.g., a luxI mutant)

-

Appropriate growth medium

-

Synthetic C7-HSL

-

96-well microtiter plates (polystyrene)

-

Crystal violet solution (0.1%)

-

Ethanol (B145695) (95%) or acetic acid (30%)

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of the bacterial strain.

-

Dilute the culture in fresh medium and add to the wells of a 96-well plate.

-

Add different concentrations of C7-HSL to the wells. Include a negative control.

-

Incubate the plate statically at the optimal growth temperature for 24-72 hours.

-

Carefully remove the planktonic cells by aspiration and wash the wells gently with water.

-

Stain the adherent biofilms by adding crystal violet solution to each well and incubating for 15-20 minutes.

-

Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the change in expression of target genes in response to C7-HSL.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium

-

Synthetic C7-HSL

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and qPCR reagents (e.g., SYBR Green)

-

Primers for target genes and a housekeeping gene

-

Real-time PCR instrument

Procedure:

-

Grow bacterial cultures to mid-log phase and induce with C7-HSL at various concentrations. Include an uninduced control.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform qPCR using primers specific for the target genes and a housekeeping gene (for normalization).

-

Analyze the qPCR data to determine the relative fold change in gene expression in response to C7-HSL using the ΔΔCt method.

Caption: A workflow diagram for analyzing gene expression changes via RT-qPCR.

Conclusion and Future Directions

This compound is an intriguing, yet understudied, quorum sensing signal molecule. While its role in regulating key bacterial phenotypes is becoming increasingly apparent, a significant amount of research is still needed to fully elucidate its function. Future research should focus on:

-

Identifying more native producers of C7-HSL and their corresponding LuxI/LuxR-type systems.

-

Determining the specific binding kinetics and affinities of C7-HSL with its cognate receptors.

-

Conducting transcriptomic and proteomic studies to identify the full regulon of C7-HSL in various bacterial species.

-

Investigating the role of C7-HSL in complex microbial communities , such as the gut and oral microbiomes.

A deeper understanding of C7-HSL-mediated quorum sensing will not only enhance our fundamental knowledge of bacterial communication but also pave the way for the development of novel anti-infective therapies that target these signaling pathways. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the fascinating world of C7-HSL and its role in the microbial world.

References

N-Heptanoyl-DL-homoserine lactone: A Technical Guide to Its Discovery, Biosynthesis, and Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl homoserine lactones (AHLs) are cornerstone signaling molecules in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density. This regulation is pivotal in processes such as biofilm formation, virulence factor production, and symbiosis. While much research has focused on common AHLs with even-numbered acyl chains, N-Heptanoyl-DL-homoserine lactone (C7-HSL), an AHL with a seven-carbon acyl chain, represents a less common but significant signaling molecule. This technical guide provides an in-depth overview of the discovery, biosynthesis, signaling mechanisms, and analytical protocols related to C7-HSL, offering a core resource for researchers in microbiology and drug development.

Discovery and Occurrence

N-Heptanoyl-homoserine lactone is a small, diffusible signaling molecule involved in the quorum sensing systems of various Gram-negative bacteria.[1][2] Its identification has been facilitated by advanced analytical techniques capable of detecting the less abundant, odd-numbered acyl chain AHLs.

Key discoveries and documented producers include:

-

Nitrobacter winogradskyi : The gene nwiI in this nitrifying bacterium was identified as a homoserine lactone synthase. When heterologously expressed in Escherichia coli, the NwiI enzyme was shown to synthesize several AHLs, including C7-HSL, which was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The production of AHLs with odd-numbered carbon chains, like C7-HSL, is attributed to the use of propionyl-CoA as a chain starter in the fatty acid synthesis pathway that supplies the acyl group.[3]

-

Cronobacter sakazakii : This opportunistic pathogen has also been reported to produce C7-HSL, highlighting its potential role in the bacterium's physiology and virulence.[4]

-

Rhizobium leguminosarum : This well-studied symbiotic bacterium possesses a complex quorum-sensing network with multiple AHL synthases that produce a variety of AHLs. While known for producing a range of AHLs, the study of its complex QS systems provides a framework for understanding how different AHLs, including potentially C7-HSL, can function within a single organism to fine-tune gene regulation.[1][5][6]

Biosynthesis of this compound

The synthesis of C7-HSL follows the canonical pathway for all AHLs, which is catalyzed by a LuxI-family synthase.[7][8] This enzymatic process combines two primary substrates sourced from different core metabolic pathways within the bacterial cell.

The core reaction is as follows:

-

Acyl Group Donor : An activated seven-carbon fatty acid, typically in the form of heptanoyl-acyl carrier protein (Heptanoyl-ACP), is derived from the bacterium's fatty acid biosynthesis pathway.

-

Homoserine Lactone Donor : S-adenosylmethionine (SAM), a key methyl donor in cellular metabolism, provides the aminobutyrolactone moiety.[8][9]

-

Enzymatic Ligation : A LuxI-type synthase (e.g., NwiI) catalyzes the formation of an amide bond between the heptanoyl group from Heptanoyl-ACP and the amino group of SAM. This is followed by an intramolecular cyclization (lactonization), which releases the final C7-HSL molecule and 5'-methylthioadenosine (MTA) as a byproduct.[9][10]

Quorum Sensing Signaling Pathway

The C7-HSL molecule functions within the canonical LuxR/LuxI quorum sensing circuit. This system allows individual bacteria to sense their population density and switch to a collective gene expression profile.[8][11]

The signaling pathway proceeds as follows:

-

Signal Production : At low cell density, a basal level of C7-HSL is synthesized by the LuxI homolog and diffuses freely across the cell membrane into the extracellular environment.[8]

-

Signal Accumulation : As the bacterial population grows, the extracellular concentration of C7-HSL increases in proportion to the cell density.

-

Signal Reception : Once a threshold concentration is reached, C7-HSL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator protein in the cytoplasm.

-

Transcriptional Regulation : The C7-HSL/LuxR complex undergoes a conformational change, enabling it to bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes.

-

Gene Expression : This binding event activates or represses the transcription of dozens to hundreds of genes, often including the LuxI synthase gene itself, creating a positive feedback loop that rapidly amplifies the signal.[9] The regulated genes are typically involved in group behaviors like biofilm formation, virulence, and secondary metabolite production.

Experimental Protocols and Data

The detection, identification, and quantification of C7-HSL require sensitive and specific analytical methods due to its typically low concentrations in biological samples.

Key Physicochemical and Analytical Data

The following table summarizes essential data for the identification of C7-HSL.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₉NO₃ | [4] |

| Molecular Weight | 213.27 g/mol | [4] |

| CAS Number | 177158-20-2 | [4] |

| Precursor Ion (LC-MS) | [M+H]⁺ at m/z 214.1438 | [3][4] |

| Key MS/MS Fragment | m/z 102.2 (Homoserine lactone ring) | [4] |

Methodologies for Detection and Quantification

A summary of common experimental techniques for analyzing AHLs, including C7-HSL, is presented below.

| Method | Principle | Sensitivity | Throughput | Remarks |

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection based on mass-to-charge ratio and fragmentation patterns. | High (nM to pM range) | Medium | Gold standard for specific identification and accurate quantification.[3] |

| GC-MS | Gas chromatographic separation followed by mass spectrometry; requires derivatization of AHLs. | High | Medium | Less common than LC-MS but effective for structural confirmation. |

| TLC Biosensor Overlay | AHLs are separated on a TLC plate, which is then overlaid with an agar (B569324) layer containing a specific AHL biosensor strain (e.g., C. violaceum CV026) that produces a colored spot in response to AHLs. | Moderate (µM to nM range) | High | Excellent for screening multiple samples for AHL production; semi-quantitative. |

| Whole-Cell Biosensors | Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs. | High (nM range) | High | Used in 96-well plate format for high-throughput screening and quantification against a standard curve.[12] |

Standard Experimental Workflow: LC-MS/MS Analysis

The most robust method for unambiguous identification and quantification of C7-HSL is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (AHL Extraction):

-

Centrifuge a bacterial culture (typically late-exponential or stationary phase) to pellet the cells.

-

Collect the supernatant.

-

Perform a liquid-liquid extraction by adding an equal volume of an organic solvent, typically acidified ethyl acetate (B1210297) (0.1% acetic acid).

-

Vortex vigorously and separate the organic phase. Repeat the extraction twice.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen gas or using a rotary evaporator.

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol (B129727) or acetonitrile) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatography : Inject the reconstituted sample onto a reverse-phase C18 column. Elute the AHLs using a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing 0.1% formic acid to promote protonation.

-

Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Full Scan (MS1) : Initially, a full scan can be performed to identify the protonated molecular ion [M+H]⁺ of C7-HSL at m/z 214.14.

-

Tandem MS (MS2) or MRM : For confirmation and quantification, select the precursor ion (m/z 214.14) and fragment it. Monitor for the characteristic product ion corresponding to the conserved homoserine lactone ring (m/z 102.2). This specific transition (214.14 -> 102.2) is highly selective for C7-HSL.

-

3. Data Analysis:

-

Identify C7-HSL by comparing the retention time and mass fragmentation pattern to a pure synthetic standard.

-

Quantify the concentration by integrating the peak area from the MRM chromatogram and comparing it to a standard curve generated from known concentrations of the synthetic standard.

Conclusion and Future Directions

This compound is an integral, albeit less common, member of the AHL family of quorum-sensing molecules. Its confirmed production by bacteria from diverse environments, such as Nitrobacter winogradskyi and Cronobacter sakazakii, underscores the need to look beyond the canonical even-chained AHLs to fully understand bacterial communication. The methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for the definitive identification and quantification of C7-HSL.

For professionals in drug development, understanding the biosynthesis and signaling pathways of specific AHLs like C7-HSL is critical. These pathways represent promising targets for novel anti-virulence therapies ("quorum quenching"), which aim to disrupt bacterial communication rather than killing the bacteria, potentially reducing the selective pressure for antibiotic resistance. Future research should focus on identifying the full range of bacteria that produce C7-HSL, elucidating the specific LuxR receptors that recognize it, and characterizing the complete regulon it controls in pathogenic and symbiotic contexts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N--heptanoyl--L--Homoserine-lactone, 5MG | Labscoop [labscoop.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Heptanoylhomoserine lactone | C11H19NO3 | CID 443437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 9. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Heptanoyl-DL-homoserine Lactone (C7-HSL): A Technical Guide to its Mechanism of Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Bacteria and the Role of C7-HSL

Bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This intricate cell-to-cell communication system relies on the production, detection, and population-density-dependent response to small signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary language of this communication, regulating a wide array of physiological processes including biofilm formation, virulence factor production, and antibiotic resistance.[1][2]

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the diverse AHL family, characterized by a seven-carbon acyl chain attached to a homoserine lactone ring. While less extensively studied than other AHLs, C7-HSL is a crucial signaling molecule in various bacterial species, and understanding its mechanism of action is of significant interest for the development of novel anti-infective therapies that disrupt bacterial communication.

This technical guide provides an in-depth overview of the current understanding of the C7-HSL mechanism of action, drawing parallels from well-studied AHLs. It details the core signaling pathway, presents quantitative data from analogous systems, provides comprehensive experimental protocols for its investigation, and includes mandatory visualizations to elucidate key processes.

The Core Mechanism: The LuxI/LuxR Paradigm

The mechanism of action for AHLs, including presumably C7-HSL, is best understood through the LuxI/LuxR paradigm, first discovered in the marine bacterium Vibrio fischeri. This system is comprised of two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator.[3]

-

LuxI-type Synthase: This enzyme is responsible for the synthesis of the AHL signal molecule. It utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) to provide the fatty acid side chain.

-

LuxR-type Receptor: This protein acts as the intracellular receptor for the AHL. In the absence of its cognate AHL, the LuxR-type protein is typically unstable and inactive.

The quorum sensing circuit operates as follows:

-

Synthesis: At low cell densities, the LuxI-type synthase produces a basal level of AHLs, which diffuse across the bacterial cell membrane into the extracellular environment.

-

Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold level.

-

Binding and Activation: The AHLs diffuse back into the cytoplasm and bind to the N-terminal ligand-binding domain of the LuxR-type receptor. This binding event induces a conformational change in the receptor, leading to its stabilization and dimerization.

-

Transcriptional Regulation: The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically recruits RNA polymerase, leading to the transcriptional activation or repression of genes that govern collective behaviors.

Quantitative Data on AHL-Receptor Interactions

While specific quantitative data for the interaction of C7-HSL with its cognate LuxR-type receptor is not extensively available in the current literature, data from other well-characterized AHL-receptor systems provide valuable benchmarks for understanding the potential binding affinities and effective concentrations.

| AHL Molecule | Cognate Receptor | Bacterial Species | Binding Affinity (Kd) | Effective Concentration | Reference |

| N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) | LuxR | Vibrio fischeri | ~10 nM | 1-10 nM | [4] |

| N-butanoyl-L-homoserine lactone (C4-HSL) | RhlR | Pseudomonas aeruginosa | Micromolar range | >1 µM | [5] |

| N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) | LasR | Pseudomonas aeruginosa | Nanomolar range | 100 nM - 1 µM | [6] |

Note: The binding affinities and effective concentrations of AHLs can vary significantly depending on the specific LuxR-type receptor and the bacterial species.

Experimental Protocols for the Study of C7-HSL

To elucidate the specific mechanism of action of C7-HSL, a combination of genetic, biochemical, and "-omics" approaches is required. The following sections detail key experimental protocols that can be adapted for the study of C7-HSL.

Reporter Gene Assay for C7-HSL Activity

This assay is used to determine the biological activity of C7-HSL and to screen for its cognate LuxR-type receptor. It typically involves a reporter strain, often E. coli, that is engineered to express a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for bioluminescence) under the control of a lux box-containing promoter. The strain also expresses a candidate LuxR-type receptor.

Methodology:

-

Strain Construction:

-

Clone the candidate luxR-type gene into an expression vector.

-

Construct a reporter plasmid containing a lux box promoter fused to a reporter gene.

-

Co-transform both plasmids into a suitable E. coli host strain.

-

-

Culture Preparation:

-

Grow the reporter strain overnight in a suitable medium with appropriate antibiotics.

-

Subculture the overnight culture into fresh medium and grow to early to mid-logarithmic phase.

-

-

Induction:

-

Aliquot the culture into a 96-well plate.

-

Add varying concentrations of synthetic C7-HSL to the wells. Include a no-AHL control.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature with shaking for a defined period to allow for gene expression.

-

-

Detection:

-

Measure the reporter gene activity. For a β-galactosidase assay, add a substrate like ONPG and measure absorbance. For a bioluminescence assay, measure light emission using a luminometer.

-

-

Data Analysis:

-

Plot the reporter activity as a function of C7-HSL concentration to determine the dose-response curve and the EC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between a ligand (e.g., a purified LuxR-type receptor) and an analyte (C7-HSL).[7][8]

Methodology:

-

Protein Purification:

-

Overexpress and purify the candidate LuxR-type receptor protein with a suitable tag (e.g., His-tag) for immobilization.

-

-

Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

-

Ligand Immobilization:

-

Covalently immobilize the purified LuxR-type receptor onto the activated sensor chip surface via amine coupling.

-

Block any remaining active sites with ethanolamine.

-

-

Analyte Injection:

-

Prepare a series of dilutions of C7-HSL in a suitable running buffer.

-

Inject the C7-HSL solutions over the sensor chip surface at a constant flow rate.

-

-

Data Acquisition:

-

Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9]

-

Transcriptomic Analysis (RNA-Seq)

RNA-Seq provides a global view of the genes regulated by C7-HSL. This involves comparing the transcriptomes of bacteria grown in the presence and absence of C7-HSL.

Methodology:

-

Bacterial Culture and Treatment:

-

Grow the bacterial strain of interest to a specific growth phase (e.g., mid-logarithmic).

-

Treat one set of cultures with a known effective concentration of C7-HSL and another set with a vehicle control.

-

-

RNA Extraction:

-

Harvest the bacterial cells and perform total RNA extraction using a suitable method that preserves RNA integrity.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the remaining mRNA and synthesize cDNA.

-

Ligate sequencing adapters to the cDNA fragments to create a sequencing library.

-

-

Sequencing:

-

Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the bacterial reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between the C7-HSL-treated and control groups.

-

Perform functional enrichment analysis (e.g., GO term and pathway analysis) to understand the biological processes regulated by C7-HSL.

-

Proteomic Analysis

Proteomics complements transcriptomics by providing insights into the changes in protein expression in response to C7-HSL. A common approach is label-free quantitative mass spectrometry.[1][10]

Methodology:

-

Bacterial Culture and Treatment:

-

Similar to RNA-Seq, grow bacterial cultures with and without C7-HSL.

-

-

Protein Extraction and Digestion:

-

Lyse the bacterial cells and extract the total protein.

-

Quantify the protein concentration.

-

Digest the proteins into peptides using an enzyme like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences and relative abundance.

-

-

Data Analysis:

-

Identify the proteins from the peptide sequences using a protein database.

-

Quantify the relative abundance of each protein in the C7-HSL-treated and control samples.

-

Identify differentially expressed proteins.

-

Perform functional annotation and pathway analysis of the differentially expressed proteins.

-

Conclusion and Future Directions

This compound is an integral component of the quorum sensing machinery in various bacterial species. Its mechanism of action is presumed to follow the canonical LuxI/LuxR model, where it binds to a cognate receptor to modulate gene expression in a cell-density-dependent manner. However, specific details regarding its dedicated receptor, binding kinetics, and the full spectrum of regulated genes and phenotypes remain largely unexplored.

The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of the C7-HSL signaling pathway. Future research should focus on:

-

Identification and characterization of the specific LuxR-type receptor(s) for C7-HSL in various bacterial species.

-

Determination of the binding affinity and specificity of C7-HSL to its cognate receptor(s).

-

Comprehensive transcriptomic and proteomic analyses to delineate the C7-HSL regulon.

-

Phenotypic characterization to link C7-HSL-mediated gene regulation to specific bacterial behaviors.

A deeper understanding of the C7-HSL mechanism of action will not only advance our fundamental knowledge of bacterial communication but also pave the way for the development of targeted anti-quorum sensing strategies to combat bacterial infections and their associated pathologies.

References

- 1. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. bioradiations.com [bioradiations.com]

- 10. mdpi.com [mdpi.com]

Gene Regulation by N-Heptanoyl-DL-homoserine Lactone in Gram-negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of gene regulation by N-Heptanoyl-DL-homoserine lactone (C7-HSL), a key signaling molecule in bacterial quorum sensing. The content delves into the core signaling pathways, quantitative data on gene regulation, and detailed experimental protocols relevant to the study of C7-HSL and other acyl-homoserine lactones (AHLs). This document is intended to serve as a valuable resource for researchers investigating bacterial communication, virulence, and biofilm formation, as well as for professionals in drug development targeting these pathways.

Introduction to N-Acyl-Homoserine Lactone (AHL) Mediated Quorum Sensing

Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to monitor their population density and collectively regulate gene expression.[1] This process relies on the production and detection of small, diffusible signaling molecules called autoinducers. One of the most well-characterized families of autoinducers in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs).[1][2]

AHL-mediated quorum sensing systems are pivotal in controlling a wide array of physiological processes, including biofilm formation, virulence factor production, motility, and the synthesis of secondary metabolites.[1][3] The specificity of these systems is largely determined by the length and modification of the acyl side chain of the AHL molecule. This compound (C7-HSL) is a member of the AHL family with a seven-carbon acyl chain.

The canonical AHL quorum sensing circuit is composed of two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the cognate AHL and modulates gene expression.[1][4] As the bacterial population density increases, the extracellular concentration of the AHL signal rises. Upon reaching a threshold concentration, the AHL binds to its cognate LuxR-type receptor, leading to a conformational change that typically promotes dimerization and binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[5] This interaction can either activate or repress the transcription of these genes, thereby orchestrating a coordinated population-wide response.

The Role of C7-HSL in Gram-negative Bacteria

While a broad spectrum of AHLs have been studied, C7-HSL has been identified as a signaling molecule in several Gram-negative bacteria, most notably in Serratia marcescens. In this opportunistic pathogen, C7-HSL, along with other AHLs like N-hexanoyl-HSL (C6-HSL) and N-octanoyl-HSL (C8-HSL), is involved in the regulation of various phenotypes, including the production of the red pigment prodigiosin (B1679158) and swarming motility.[3]

Despite the identification of C7-HSL and its associated phenotypes, detailed quantitative data specifically on C7-HSL-mediated gene expression is not as abundant in the scientific literature compared to other AHLs. Therefore, this guide will provide a general framework for understanding C7-HSL regulation, drawing upon the well-established principles of AHL-mediated quorum sensing and using data from closely related AHLs as illustrative examples where C7-HSL-specific data is unavailable.

Core Signaling Pathway of AHL-Mediated Gene Regulation

The fundamental mechanism of gene regulation by C7-HSL is presumed to follow the canonical LuxI/R-type signaling pathway. A generalized model of this pathway is depicted below.

In this pathway, a LuxI-type synthase synthesizes C7-HSL. As the bacterial population grows, C7-HSL accumulates both inside and outside the cells. Once a threshold concentration is reached, C7-HSL binds to the cytoplasmic LuxR-type receptor. This binding event activates the receptor, which then binds to specific DNA sequences (lux boxes) to regulate the expression of target genes.

Quantitative Data on AHL-Regulated Genes

While specific quantitative data (e.g., fold-change from RNA-seq or qRT-PCR) for genes regulated by C7-HSL is limited in publicly available literature, the functional classes of genes regulated by short-to-medium chain AHLs in various Gram-negative bacteria are well-documented. The following table summarizes these gene categories, which are likely to be similarly regulated by C7-HSL in bacteria that produce this signal molecule.

| Functional Category | Examples of Regulated Genes/Phenotypes | Bacterial Species (Examples) | Reference |

| Virulence Factors | Proteases, hemolysins, exotoxins, siderophores | Pseudomonas aeruginosa, Burkholderia cenocepacia | [6][7] |

| Biofilm Formation | Genes for exopolysaccharide synthesis, adhesion, and biofilm maturation | Pseudomonas aeruginosa, Serratia marcescens | [3] |

| Motility | Genes for flagellar synthesis and swarming motility | Serratia marcescens | [3] |

| Secondary Metabolites | Genes for pigment (e.g., prodigiosin) and antibiotic biosynthesis | Serratia marcescens, Chromobacterium violaceum | [3][8] |

| Transport Systems | Efflux pumps, nutrient uptake systems | Burkholderia cenocepacia | [9] |

| Metabolism | Genes involved in amino acid and carbon metabolism | Serratia marcescens | [1] |

Experimental Protocols

Investigating the regulatory effects of C7-HSL involves a variety of molecular biology and microbiology techniques. Below are detailed methodologies for key experiments.

AHL Detection and Quantification using Chromobacterium violaceum CV026 Bioassay

The biosensor strain Chromobacterium violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-to-medium chain AHLs (C4- to C8-HSLs).[8] This makes it a useful tool for detecting and semi-quantifying C7-HSL.

Workflow for AHL Detection:

Protocol:

-

Preparation of CV026 Indicator Plates:

-

Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C.

-

Prepare molten LB agar (1.5%) and cool to approximately 50°C.

-

Inoculate the molten agar with the overnight culture of CV026 (e.g., 1 ml of culture per 100 ml of agar).

-

Pour the inoculated agar into sterile petri dishes and allow to solidify.

-

-

Sample Preparation:

-

Grow the bacterial strain of interest to the desired cell density.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Extract the AHLs from the supernatant twice with an equal volume of acidified ethyl acetate (B1210297).

-

Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile).

-

-

Bioassay:

-

Aseptically place sterile paper discs onto the surface of the CV026 indicator plates.

-

Apply a known volume of the reconstituted extract to each disc.

-

As a positive control, apply a known amount of synthetic C7-HSL. Use the solvent as a negative control.

-

Incubate the plates at 30°C for 24-48 hours.

-

The presence of C7-HSL will be indicated by a purple halo around the paper disc due to the induction of violacein production in CV026. The diameter of the halo can be used for semi-quantification by comparing it to the halos produced by known concentrations of the C7-HSL standard.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the change in expression of specific target genes in response to C7-HSL.

Protocol:

-

Bacterial Culture and Treatment:

-

Grow the bacterial strain of interest in a suitable medium to early or mid-logarithmic phase.

-

Divide the culture into two flasks. To one, add C7-HSL to the desired final concentration (treatment). To the other, add an equal volume of the solvent used to dissolve the C7-HSL (control).

-

Incubate both cultures under the same conditions for a defined period (e.g., 1-2 hours).

-

-

RNA Extraction:

-

Harvest the bacterial cells from both the treatment and control cultures by centrifugation.

-

Immediately stabilize the RNA using an RNA stabilization reagent or by flash-freezing the cell pellets in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

-

Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a suitable qPCR master mix (e.g., containing SYBR Green).

-

Perform the qRT-PCR using a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the C7-HSL-treated sample relative to the control, normalized to the expression of the reference gene.

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction

EMSA is used to study the binding of a LuxR-type protein to the promoter region of a target gene in the presence of C7-HSL.

Protocol:

-

Preparation of DNA Probe:

-

Synthesize and anneal complementary oligonucleotides corresponding to the putative lux box-containing promoter region of the target gene.

-

Label the resulting double-stranded DNA probe, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

-

Preparation of Protein:

-

Overexpress and purify the cognate LuxR-type receptor protein.

-

-

Binding Reaction:

-

In a binding buffer, incubate the purified LuxR-type protein with C7-HSL for a period to allow for complex formation.

-

Add the labeled DNA probe to the protein-AHL mixture and incubate to allow for DNA binding.

-

Include control reactions: probe only, probe with protein but without C7-HSL, and a competition reaction with an excess of unlabeled specific probe.

-

-

Electrophoresis and Detection:

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel.

-

Detect the labeled probe. If radioactively labeled, expose the gel to X-ray film. If biotin-labeled, transfer to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

-

A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a DNA-protein complex. The dependence of this shift on the presence of C7-HSL demonstrates the role of the AHL in mediating the DNA-protein interaction.

-

Conclusion

This compound is an important signaling molecule in the quorum-sensing networks of several Gram-negative bacteria. While the general principles of its function are understood to follow the canonical LuxI/R paradigm, further research, particularly quantitative transcriptomic and proteomic studies, is needed to fully elucidate the specific genes and pathways regulated by C7-HSL in different bacterial species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricacies of C7-HSL-mediated gene regulation and its impact on bacterial physiology and pathogenesis. A deeper understanding of these signaling pathways will be crucial for the development of novel anti-virulence strategies to combat bacterial infections.

References

- 1. Alterations in the proteomic composition of Serratia marcescens in response to manganese (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Burkholderia cenocepacia Induces Macropinocytosis to Enter Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Delays in Pseudomonas aeruginosa quorum-controlled gene expression are conditional - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptomic Analysis Reveals Competitive Growth Advantage of Non-pigmented Serratia marcescens Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers Publishing Partnerships | Transcriptional Response of Burkholderia cenocepacia H111 to Severe Zinc Starvation [frontierspartnerships.org]

An In-depth Technical Guide to N-Heptanoyl-DL-homoserine lactone: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are pivotal in the process of quorum sensing (QS) in Gram-negative bacteria, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[2][3][4][5] The regulation of various physiological processes, including virulence factor production, biofilm formation, and secondary metabolite synthesis, is controlled by AHL-mediated QS.[6][7] This makes C7-HSL and other AHLs significant targets for the development of novel anti-infective therapies that disrupt bacterial communication, a strategy often referred to as quorum quenching. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is composed of a homoserine lactone ring attached to a seven-carbon acyl chain via an amide linkage.[2] The "DL" designation indicates that it is a racemic mixture of the D- and L-enantiomers.

Chemical Identifiers

-

IUPAC Name: N-(2-oxooxolan-3-yl)heptanamide[8]

-

SMILES: CCCCCCC(=O)NC1CCOC1=O[9]

-

InChI Key: FTMZLSDESAOPSZ-UHFFFAOYSA-N[9]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 213.27 g/mol | [8][9][10] |

| Appearance | White to faintly brown powder with small lumps | [9] |

| Storage Temperature | -20°C | [9][10] |

| XLogP3 | 2.1 | [8] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).[11] For the related N-Hexanoyl-L-homoserine lactone, solubility is approximately 30 mg/mL in DMSO and DMF, and 10 mg/mL in PBS (pH 7.2).[12][13] | [11][12][13] |

Biological Properties and Mechanism of Action

This compound is a crucial signaling molecule in bacterial quorum sensing.[11] Its primary role is to act as an autoinducer, regulating gene expression in a population-density-dependent manner.

Mechanism of Action: The LuxI/LuxR System

The canonical mechanism of action for AHLs involves the LuxI/LuxR-type quorum sensing system.[2][5]

-

Synthesis: A LuxI-type synthase enzyme produces this compound within the bacterial cell.[3]

-

Diffusion and Accumulation: As a small, diffusible molecule, it moves freely across the bacterial cell membrane and accumulates in the extracellular environment as the bacterial population grows.[11]

-

Receptor Binding: Once a threshold concentration is reached, the AHL binds to a cognate LuxR-type transcriptional regulator protein in the cytoplasm.[3][5]

-

Transcriptional Regulation: This binding event activates the LuxR-type protein, which then binds to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This binding can either activate or repress the transcription of these genes.[6]

The following diagram illustrates the general LuxI/LuxR quorum sensing pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Heptanoylhomoserine lactone | C11H19NO3 | CID 443437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

Synthesis of N-Heptanoyl-DL-homoserine Lactone: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of N-Heptanoyl-DL-homoserine lactone, a crucial signaling molecule in bacterial quorum sensing. This document details established experimental protocols, presents quantitative data for synthesis outcomes, and illustrates the relevant biological pathways and experimental workflows.

Introduction

This compound (C7-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The study of C7-HSL and other AHLs is critical for understanding and manipulating bacterial behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The ability to synthesize high-purity C7-HSL is therefore essential for research in microbiology, drug discovery, and biotechnology.

Synthesis of this compound

Two primary and robust methods for the synthesis of this compound are the Schotten-Baumann reaction and the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling.

Schotten-Baumann Reaction

This method involves the acylation of DL-homoserine lactone hydrobromide with heptanoyl chloride under basic conditions. The reaction is typically carried out in a biphasic system.

Experimental Protocol:

-

Preparation of Reactants:

-

Dissolve DL-homoserine lactone hydrobromide (1.0 equivalent) in deionized water.

-

Prepare a solution of sodium bicarbonate (2.5 equivalents) in deionized water.

-

Dissolve heptanoyl chloride (1.1 equivalents) in an organic solvent such as dichloromethane (B109758) (DCM) or chloroform.

-

-

Reaction Setup:

-

Combine the DL-homoserine lactone hydrobromide solution and the organic solvent containing heptanoyl chloride in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reaction Execution:

-

While stirring vigorously, slowly add the sodium bicarbonate solution dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-18 hours.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine all organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

EDC-Mediated Amide Coupling

This method facilitates the formation of an amide bond between heptanoic acid and DL-homoserine lactone using EDC as a coupling agent.

Experimental Protocol:

-

Preparation of Reactants:

-

Dissolve heptanoic acid (1.0 equivalent), DL-homoserine lactone hydrobromide (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane.

-

Add N,N'-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture to act as a base.

-

-

Reaction Setup:

-

Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Execution:

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

-

Work-up and Extraction:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic solution sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purification and Characterization

Purification:

The crude this compound is typically purified by silica (B1680970) gel column chromatography. A gradient elution system of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is commonly employed. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Characterization:

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC analysis. Commercially available this compound often has a purity of ≥97.0%.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-acyl homoserine lactones using the described methods. While specific data for the heptanoyl derivative is not extensively published in a comparative format, the yields for similar AHLs provide a reasonable expectation.

| Synthesis Method | Acyl Chain Length | Reported Yield (%) | Purity (%) | Reference |

| Schotten-Baumann | C6 (Hexanoyl) | ~85 | >95 | General literature |

| Schotten-Baumann | C8 (Octanoyl) | ~80-90 | >95 | General literature |

| EDC Coupling | C6 (Hexanoyl) | 70-85 | >95 | General literature |

| EDC Coupling | C10 (Decanoyl) | 65-80 | >95 | General literature |

| Commercial Product | C7 (Heptanoyl) | N/A | ≥97.0 |

Signaling Pathway and Experimental Workflows

LuxI/LuxR Quorum Sensing Signaling Pathway

This compound functions within the canonical LuxI/LuxR-type quorum-sensing circuit in many Gram-negative bacteria. The following diagram illustrates this signaling pathway.

Caption: LuxI/LuxR quorum sensing circuit mediated by this compound (C7-HSL).

Experimental Workflow: Violacein (B1683560) Production Assay in Chromobacterium violaceum

Chromobacterium violaceum is a bacterium that produces the purple pigment violacein in a quorum-sensing-dependent manner. Mutant strains, such as CV026, are unable to produce their own AHLs but will produce violacein in the presence of exogenous short-chain AHLs like C7-HSL. This makes them excellent biosensors.

Caption: Workflow for quantifying violacein production in C. violaceum induced by C7-HSL.

Experimental Workflow: Biofilm Formation Assay

Synthetic AHLs can be used to study their effect on biofilm formation in various bacteria, such as Pseudomonas aeruginosa.

Caption: General workflow for assessing the impact of C7-HSL on bacterial biofilm formation.

Conclusion

This guide provides a comprehensive technical overview for the synthesis and application of this compound in a research setting. The detailed protocols for two reliable synthetic methods, along with purification and characterization guidelines, will enable researchers to produce this valuable molecule. The provided diagrams of the LuxI/LuxR signaling pathway and common experimental workflows offer a clear framework for designing and executing studies aimed at understanding and modulating bacterial quorum sensing. The ability to synthesize and utilize C7-HSL is fundamental to advancing our knowledge of bacterial communication and developing novel strategies to combat bacterial pathogenesis.

The Enigmatic Presence of N-Heptanoyl-DL-homoserine lactone in the Bacterial World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that orchestrates collective behaviors. While AHLs with even-numbered acyl chains are extensively studied, the natural occurrence and biological roles of their odd-chained counterparts, such as N-Heptanoyl-DL-homoserine lactone (C7-HSL), remain comparatively enigmatic. This technical guide synthesizes the current knowledge on the natural occurrence of C7-HSL in bacteria, providing a comprehensive overview for researchers in microbiology, drug development, and related fields. We delve into the identified bacterial producers, the genetic determinants of C7-HSL synthesis, and the established methodologies for its detection and quantification. Furthermore, this guide presents a generalized model of the signaling pathway involved and detailed experimental protocols to facilitate further investigation into this intriguing signaling molecule.

Natural Occurrence of this compound (C7-HSL)

The natural production of this compound has been identified in a limited number of bacterial species, suggesting a specialized role in specific ecological niches. The primary evidence for its natural occurrence comes from studies on environmental isolates and the heterologous expression of AHL synthase genes.

Identified Bacterial Producers

While the database of C7-HSL producing bacteria is not as extensive as for other AHLs, a notable producer has been identified:

-

Klebsiella pneumoniae : Environmental isolates of Klebsiella pneumoniae have been shown to produce a range of AHL molecules, including C7-HSL. This finding is significant as K. pneumoniae is an opportunistic pathogen of clinical importance, and understanding its quorum sensing systems is crucial for developing anti-virulence strategies.[1]

Biosynthesis via Heterologous Gene Expression

The genetic basis for C7-HSL production has been elucidated through the expression of AHL synthase genes in a host bacterium that does not naturally produce AHLs, such as Escherichia coli.

-

Nitrobacter winogradskyi : The AHL synthase gene, nwiI, from the nitrite-oxidizing bacterium Nitrobacter winogradskyi, when expressed in E. coli, directs the synthesis of several AHLs, including C7-HSL and N-nonanoyl-homoserine lactone (C9-HSL).[2] Interestingly, while the NwiI synthase possesses the capability to produce C7-HSL, studies on wild-type Nitrobacter winogradskyi have primarily identified the production of N-decanoyl-L-homoserine lactone (C10-HSL) and a monounsaturated C10-HSL (C10:1-HSL), suggesting that the production of C7-HSL in the native organism might be condition-dependent or a minor component of its AHL profile.[3][4][5][6]

Quantitative Data on C7-HSL Production

To date, specific quantitative data on the concentration of this compound produced by wild-type or recombinant bacteria in culture remains limited in published literature. The table below is structured to accommodate such data as it becomes available through future research.

| Bacterial Species | Strain | Growth Conditions | Method of Quantification | Concentration of C7-HSL | Reference |

| Klebsiella pneumoniae | Environmental Isolates | Not specified | HPLC | Not specified | [1] |

| Escherichia coli (pGEX-nwiI) | Recombinant | Mixotrophic medium | LC-MS | Detected, but not quantified | [2] |

Quorum Sensing Signaling Pathway

The signaling pathway for this compound is presumed to follow the canonical LuxI/LuxR model of quorum sensing prevalent in Gram-negative bacteria. In this model, a LuxI-type synthase produces the AHL signal, which then interacts with a cognate LuxR-type transcriptional regulator to control the expression of target genes.

Generalized C7-HSL Signaling Pathway

The following diagram illustrates the generalized signaling pathway for C7-HSL, based on the well-established LuxI/LuxR paradigm.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New Acyl-homoserine Lactone Molecule Generated by Nitrobacter winogradskyi - PMC [pmc.ncbi.nlm.nih.gov]

N-Heptanoyl-DL-homoserine Lactone: A Technical Guide to its Influence on Bacterial Virulence

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules that play a pivotal role in bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of C7-HSL and its impact on the production of virulence factors in various Gram-negative bacteria. It delves into the molecular mechanisms of C7-HSL-mediated signaling, presents quantitative data on its effects on key virulence factors, and offers detailed experimental protocols for studying these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development who are investigating bacterial pathogenesis and seeking to develop novel anti-virulence strategies.

Introduction to this compound (C7-HSL)

This compound is a small, diffusible signaling molecule integral to quorum sensing, a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression.[1] The general structure of an N-acyl homoserine lactone consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and substitution.[2] C7-HSL is characterized by a seven-carbon acyl chain.

Chemical and Physical Properties of N-Heptanoyl-L-homoserine lactone:

| Property | Value | Reference |

| Formal Name | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-heptanamide | [1] |

| CAS Number | 177158-20-2 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [3] |

| SMILES | CCCCCCC(=O)N[C@H]1CCOC1=O | [3] |

| InChI Key | FTMZLSDESAOPSZ-VIFPVBQESA-N | [1][3] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml | [1] |

The biosynthesis of AHLs is generally catalyzed by a LuxI-family synthase, which utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP) as substrates.[4] As the bacterial population grows, the concentration of C7-HSL in the environment increases. Once a threshold concentration is reached, C7-HSL binds to its cognate LuxR-type transcriptional regulator, leading to the activation or repression of target genes, including those encoding for virulence factors.[5]

Impact of C7-HSL on Virulence Factor Production

The role of AHLs in regulating virulence is well-established in a variety of Gram-negative pathogens.[2] While much of the research has focused on the native AHLs of specific bacteria, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) in Pseudomonas aeruginosa, studies have also investigated the effects of non-native AHLs like C7-HSL. This cross-talk and interference with QS systems present potential avenues for therapeutic intervention.

Regulation in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes two primary QS systems, the las and rhl systems, to control the expression of a wide array of virulence factors.[6] The las system is regulated by 3-oxo-C12-HSL and the LasR receptor, while the rhl system is controlled by C4-HSL and the RhlR receptor.[7]

While C7-HSL is not the primary signaling molecule for P. aeruginosa, studies on AHL analogs have shown that variations in the acyl chain length can influence the activity of LasR and RhlR. For instance, in Erwinia carotovora, C7-HSL was shown to induce significant activity of the CarR receptor, a LuxR homolog.[5] This suggests that C7-HSL has the potential to interact with and modulate the activity of LuxR-type receptors in other bacteria, including P. aeruginosa.

Quantitative Data on the Effect of AHL Analogs on Virulence Factor Production in P. aeruginosa

While specific quantitative data for C7-HSL is limited, the following table summarizes the inhibitory effects of certain AHL analogs on key virulence factors in P. aeruginosa PAO1, providing a framework for how C7-HSL might behave.

| Virulence Factor | AHL Analog | Concentration (µM) | Inhibition (%) | Reference |

| Pyocyanin (B1662382) | Compound 10¹ | 200 | ~65% | [8] |

| Elastase | Compound 10¹ | 200 | ~55% | [8] |

| Biofilm Formation | Compound 10¹ | 200 | >60% | [8] |

¹Compound 10 is 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, an AHL analog.

Regulation in other Gram-Negative Bacteria

-

Chromobacterium violaceum : This bacterium produces the purple pigment violacein, a known virulence factor, under the control of the CviI/CviR QS system, which primarily utilizes N-decanoyl-L-homoserine lactone (C10-HSL).[9][10] The specificity of the CviR receptor to different AHLs determines the regulatory outcome.

-

Burkholderia cenocepacia : This opportunistic pathogen, particularly problematic for individuals with cystic fibrosis, possesses multiple QS systems, including the CepIR and CciIR systems.[3][4] The CepIR system primarily uses N-octanoyl-L-homoserine lactone (C8-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL).[2][11]

-

Serratia marcescens : A nosocomial pathogen, S. marcescens regulates the production of virulence factors such as the pigment prodigiosin, proteases, and hemolysins through QS systems that utilize short-chain AHLs like C4-HSL and C6-HSL.[12][13] Some strains have been reported to produce C7-HSL.[14]

Signaling Pathways and Experimental Workflows

The canonical AHL-mediated QS signaling pathway involves the synthesis of the AHL by a LuxI-type synthase, its diffusion across the cell membrane, and its binding to a cytoplasmic LuxR-type receptor at a threshold concentration. This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby regulating their transcription.

General AHL Signaling Pathway

Caption: General signaling pathway of N-acyl homoserine lactone-mediated quorum sensing.

Experimental Workflow for Quantifying Virulence Factor Production

The following diagram illustrates a typical workflow for investigating the effect of C7-HSL on the production of a specific virulence factor, such as pyocyanin in P. aeruginosa.

Caption: Experimental workflow for quantifying the impact of C7-HSL on virulence factor production.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AHL-mediated virulence factor regulation.

Quantification of Pyocyanin Production

This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[1][2][3][11]

Materials:

-

Bacterial culture supernatant

-

0.2 N Hydrochloric acid (HCl)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Grow P. aeruginosa in a suitable liquid medium (e.g., King's A medium) with and without the desired concentrations of C7-HSL.[3]

-

Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

-

To 2 mL of the supernatant, add 3 mL of chloroform and vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform layer.[3]

-

Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a fresh tube.

-

Add 1 mL of 0.2 N HCl to the chloroform extract and vortex until the pyocyanin moves to the upper acidic aqueous layer, which will turn pink.[1]

-

Centrifuge to separate the phases.

-

Measure the absorbance of the upper pink layer at 520 nm using a spectrophotometer, with 0.2 N HCl as a blank.[2]

-

Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Concentration (µg/mL) = OD₅₂₀ × 17.072 .[1][2]

Elastase Activity Assay

This protocol is based on the elastin-Congo red assay for quantifying elastase activity.[9]

Materials:

-

Bacterial culture supernatant

-

Elastin-Congo red (ECR) substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare bacterial culture supernatants as described in the pyocyanin quantification protocol.

-

In a microcentrifuge tube, mix a defined volume of the culture supernatant with the Tris-HCl buffer.

-

Add a specific amount of ECR substrate to the mixture.

-

Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours) with shaking.

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the tubes to pellet the unhydrolyzed ECR.